1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description
1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C14H25BN2O3 and its molecular weight is 280.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
The properties of boronic acid derivatives can vary widely, and their pharmacokinetic properties can be tailored for specific applications .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a cornerstone of organic synthesis and is used to create a wide variety of complex organic compounds .
Properties
IUPAC Name |
1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O3/c1-12(2,10-18-7)17-9-11(8-16-17)15-19-13(3,4)14(5,6)20-15/h8-9H,10H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQLIKUNPJXHSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.